3-(2-Methylthiazol-4-yl)acrylaldehyde
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Overview
Description
3-(2-Methylthiazol-4-yl)acrylaldehyde is an organic compound with the molecular formula C7H7NOS. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylthiazol-4-yl)acrylaldehyde typically involves the reaction of 2-methylthiazole with an appropriate aldehyde under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired acrylaldehyde derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylthiazol-4-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
3-(2-Methylthiazol-4-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Methylthiazol-4-yl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The thiazole ring plays a crucial role in its biological activity, allowing it to interact with enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: A precursor in the synthesis of 3-(2-Methylthiazol-4-yl)acrylaldehyde.
Thiazole: The parent compound of the thiazole family, known for its diverse biological activities.
2-Methyl-3-(2-thiazolyl)acrylonitrile: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
226940-34-7 |
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Molecular Formula |
C7H7NOS |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enal |
InChI |
InChI=1S/C7H7NOS/c1-6-8-7(5-10-6)3-2-4-9/h2-5H,1H3/b3-2+ |
InChI Key |
TWTKCKGSZHDOBA-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=NC(=CS1)/C=C/C=O |
Canonical SMILES |
CC1=NC(=CS1)C=CC=O |
Origin of Product |
United States |
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